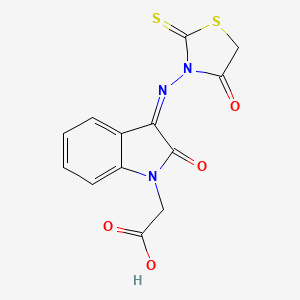

(Z)-2-(2-oxo-3-((4-oxo-2-thioxothiazolidin-3-yl)imino)indolin-1-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(2-oxo-3-((4-oxo-2-thioxothiazolidin-3-yl)imino)indolin-1-yl)acetic acid, also known as OTAVA-BB 1207465, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.

Scientific Research Applications

Aldose Reductase Inhibition and Pharmacological Activities

(4-Oxo-2-thioxothiazolidin-3-yl)acetic acids demonstrate significant pharmacological activities, including acting as potent and selective inhibitors of aldose reductase, an enzyme implicated in diabetic complications. The derivatives exhibit submicromolar IC50 values, indicating their strong inhibitory potential. Notably, these compounds also show low cytotoxic activity, suggesting a favorable therapeutic profile for potential clinical use. This research underscores the importance of the structural relationship and selectivity in designing effective aldose reductase inhibitors (Kučerová-Chlupáčová et al., 2020).

Antimicrobial and Antifungal Applications

Derivatives of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid have been explored for their antimicrobial and antifungal efficacy. These compounds demonstrate significant activity against mycobacteria, including Mycobacterium tuberculosis , and exhibit antibacterial activity against methicillin-resistant Staphylococcus aureus. The studies highlight the potential of these derivatives in addressing drug-resistant bacterial infections and suggest avenues for further development of antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).

Anticancer and Antiangiogenic Effects

Research into thioxothiazolidin-4-one derivatives reveals their potential in cancer therapy. Studies on mouse models have shown that these compounds can inhibit tumor growth and angiogenesis, processes critical for cancer progression. The findings support the exploration of thioxothiazolidin-4-one derivatives as candidates for anticancer therapy, highlighting their ability to target both tumor cells and the tumor microenvironment (Chandrappa et al., 2010).

Synthesis and Characterization

Efficient synthetic routes for (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid , a modifier of cephalosporin antibiotics, have been developed. The structure of this compound was unambiguously determined through X-ray crystallography, facilitating its application in modifying antibiotics to enhance their therapeutic efficacy (Kanai et al., 1993).

Fluorescence Properties for Chemical Sensing

2-(5-((3-(1H-Benzo[d]imidazol-2-yl)-4-hydroxyphenyl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid has been synthesized and characterized for its selective fluorescence quenching effect by Co2+. This property suggests its application as a fluorescent chemical sensor for Co2+, demonstrating the compound's potential in analytical chemistry and environmental monitoring (Li Rui-j, 2013).

properties

IUPAC Name |

2-[(3Z)-2-oxo-3-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)imino]indol-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O4S2/c17-9-6-22-13(21)16(9)14-11-7-3-1-2-4-8(7)15(12(11)20)5-10(18)19/h1-4H,5-6H2,(H,18,19)/b14-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUFJNSODEZSGHA-KAMYIIQDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)N=C2C3=CC=CC=C3N(C2=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N(C(=S)S1)/N=C\2/C3=CC=CC=C3N(C2=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(2-oxo-3-((4-oxo-2-thioxothiazolidin-3-yl)imino)indolin-1-yl)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(6-methylpyrazin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2700258.png)

![1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine](/img/structure/B2700261.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2700269.png)

![1-cyclohexyl-4-methyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B2700271.png)

![3-Cyclopentylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2700276.png)

![methyl 4-((2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate](/img/structure/B2700277.png)

![(2Z)-3-[4-(dimethylamino)phenyl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B2700278.png)

![4-[butyl(methyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2700280.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2700281.png)